molecular formula C25H19ClN2O4 B2863454 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 895653-67-5

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2863454
CAS RN: 895653-67-5
M. Wt: 446.89
InChI Key: DQZVRFYNEOZFLE-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as BMQA, is a synthetic compound that is widely used in scientific research. BMQA belongs to the class of quinoline-based compounds and has been extensively studied due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Structural Aspects and Properties

The structural aspects of isoquinoline derivatives related to 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide have been studied. Compounds such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide exhibit interesting behaviors upon treatment with mineral acids, leading to the formation of gels or crystalline solids. These compounds form host–guest complexes with stronger fluorescence emission than the parent compound, indicating potential applications in fluorescence-based technologies (Karmakar et al., 2007).

Synthesis and Characterization

Research on isomeric compounds of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one, obtained through a one-step ring closure reaction of related compounds under acidic conditions, has been conducted. These compounds have been characterized using HRMS, NMR spectra analyses, and single-crystal X-ray diffraction. Such studies contribute to the understanding of the structural properties and potential applications of related quinoline derivatives (Lu & He, 2012).

Biological Activity

The synthesis and biological activity of compounds such as 3-benzoyl-4-hydroxyquinolines, which share structural similarities with the compound , have been explored. These studies include the screening for antifertility, analgesic, and anti-inflammatory activities. Such research indicates the potential medical applications of related quinoline derivatives in therapeutic treatments (Sharada, Ratna & Rao, 1987).

Comparative Metabolism

Studies on the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological impacts of related compounds. These studies are crucial for understanding the safety and environmental effects of similar chemical structures (Coleman et al., 2000).

Improved Synthesis Processes

Research on improved synthesis routes for related compounds, like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, contributes to the development of cost-effective and commercially viable production processes. This is essential for the large-scale manufacture and application of these compounds in various industries (Mao et al., 2012).

properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZVRFYNEOZFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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